molecular formula C13H19FN4O4S B2634611 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea CAS No. 2034594-15-3

1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea

Cat. No.: B2634611
CAS No.: 2034594-15-3
M. Wt: 346.38
InChI Key: POIBIRAGOXLOAP-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole core substituted with a fluorine atom at position 6 and a methyl group at position 2. The thiadiazole ring is further modified with a sulfone (2,2-dioxido) group, enhancing its electronic properties. A urea moiety is linked via an ethyl chain to the thiadiazole system, with a 2-methoxyethyl group attached to the urea nitrogen. The fluorine atom likely improves bioavailability, while the 2-methoxyethyl group may influence solubility and metabolic stability .

Properties

IUPAC Name

1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN4O4S/c1-17-11-4-3-10(14)9-12(11)18(23(17,20)21)7-5-15-13(19)16-6-8-22-2/h3-4,9H,5-8H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIBIRAGOXLOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound typically involves multiple steps, each carefully designed to introduce specific functional groups:

  • Starting Materials: Fluoro-methyl substituted benzo-thiadiazole and suitable ethylene and methoxyethyl precursors.

  • Key Steps:

    • Nucleophilic substitution: reactions to introduce fluoro and methyl groups.

    • Amidation: to form the urea moiety.

  • Reaction Conditions: Usually carried out under controlled temperatures (0°C to 50°C) using polar aprotic solvents (like DMF or DMSO). Catalysts such as bases (e.g., triethylamine) may be employed.

Industrial Production Methods

For large-scale production, optimization of reaction conditions for yield and purity is critical:

  • Continuous Flow Reactors: Preferred for consistent quality and efficiency.

  • Solvent Recycling: Implemented to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea undergoes several types of reactions:

Types of Reactions

  • Oxidation: Introduces additional oxygen functionalities, enhancing reactivity.

  • Reduction: Converts nitro groups to amines or other reduced forms.

  • Substitution: Fluoro and methyl groups can be replaced under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Use of strong oxidizers like KMnO4 or H2O2.

  • Reduction: Employing reducing agents like LiAlH4 or NaBH4.

  • Substitution: Utilizing nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.

Major Products

  • From oxidation: Dioxides or carboxylic acids.

  • From reduction: Amines or hydroxy derivatives.

  • From substitution: Substituted ureas or thiadiazoles.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives that can be tailored for specific applications. Researchers explore its potential in organic synthesis and materials science.

Biology

The compound has been investigated for its biological activities, particularly as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is crucial in regulating fatty acid ethanolamides involved in pain sensation and inflammation. Preliminary studies suggest that it may modulate biological pathways related to pain management and appetite regulation .

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential . Its interactions with specific molecular targets make it a candidate for developing new pharmaceuticals aimed at treating various conditions, including pain and inflammatory diseases. Research indicates that derivatives of this compound may exhibit anticancer properties, inhibiting the proliferation of cancer cell lines .

Industry

This compound finds applications in the manufacture of specialty chemicals and advanced materials. Its unique properties make it suitable for producing polymers and electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 1: Anticancer Activity

Research has shown that derivatives of 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea exhibit significant anticancer activity. In vitro studies demonstrated cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Thiadiazole Derivative AMCF-7 (Breast)12.5
Thiadiazole Derivative BA549 (Lung)8.0

These findings suggest that further exploration of this compound could lead to new cancer therapies .

Case Study 2: FAAH Inhibition

A study focused on the compound's ability to inhibit FAAH showed promising results in modulating endocannabinoid levels. Increased levels of these compounds are associated with analgesic effects. The study indicated that this compound could serve as a lead for developing novel analgesics .

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action involves interaction with molecular targets such as:

  • Enzymes: : Modifying enzymatic activity through binding.

  • Receptors: : Altering receptor functionality, particularly in neurological pathways.

Pathways influenced by the compound include signal transduction and metabolic processes, potentially impacting cell growth and differentiation.

Comparison with Similar Compounds

Structural Analogues from Urea-Based Derivatives

describes several urea derivatives with distinct substituents, offering insights into how structural variations affect physical and chemical properties. Below is a comparative analysis:

Compound Name Key Substituents Yield (%) Melting Point (°C) Molecular Weight (ESI-MS)
Target Compound 2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl, 2-methoxyethyl N/A N/A ~450 (estimated)
1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)... Trifluoromethylphenyl, hydroxy-methoxybenzylidene 70.7 198–200 667.9 [M−2HCl+H]+
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)... Benzyloxy-hydroxybenzylidene, 3-fluorophenyl 74.9 190–192 694.5 [M−2HCl+H]+
1-(5-Chloro-2-methoxyphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea 5-Chloro-2-methoxyphenyl N/A N/A ~460 (estimated)

Key Observations :

  • Substituent Effects : The target compound’s 2-methoxyethyl group likely enhances solubility compared to aromatic substituents (e.g., trifluoromethylphenyl or benzyloxy groups in compounds), which may increase lipophilicity .
  • Fluorine Impact: The 6-fluoro substituent in the target compound and its analogue from could improve metabolic stability and membrane permeability relative to non-fluorinated derivatives .
  • Synthetic Yields : Yields for urea derivatives in range from 70–78%, suggesting moderate synthetic accessibility for such compounds. Data for the target compound’s synthesis is unavailable in the provided evidence.

Comparison with Fluconazole-Based Thiadiazole Derivatives

discusses fluconazole derivatives containing thiadiazole and urea moieties. While these compounds focus on antifungal activity, their structural features provide a basis for comparison:

  • Heterocyclic Core: The target compound’s benzo[c][1,2,5]thiadiazole ring differs from the 1,3,4-thiadiazole in compounds.
  • Biological Activity : compounds exhibit antifungal properties via cytochrome P450 inhibition. The target compound’s benzo[c][1,2,5]thiadiazole core, combined with urea, may target similar enzymes but with altered specificity due to the sulfone group and fluorine substitution .

Biological Activity

Molecular Formula

The molecular formula for this compound is C13H16FN3O3SC_{13}H_{16}FN_3O_3S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur in its structure.

Structural Representation

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the methoxyethyl group and the urea moiety suggests potential interactions with various biological targets.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiadiazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that related thiadiazole compounds exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

Compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens. The incorporation of the thiadiazole moiety is often linked to enhanced antibacterial and antifungal properties. For example, certain thiadiazole derivatives have been shown to be effective against resistant strains of bacteria .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific protein targets involved in cell signaling pathways related to growth and apoptosis. Interaction with DNA or RNA synthesis pathways has also been suggested based on the behavior of similar compounds .

Absorption and Distribution

The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential. Preliminary studies suggest that the compound may exhibit favorable absorption characteristics due to its relatively low molecular weight and lipophilicity, which could enhance bioavailability .

Metabolism

Metabolic studies are necessary to determine how the compound is processed within biological systems. Understanding its metabolic pathways will provide insights into its efficacy and safety profile.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety of new compounds. Initial findings suggest that while some derivatives exhibit low toxicity in vitro, further studies are needed to assess their effects in vivo .

Case Studies

Several case studies highlight the potential applications of thiadiazole derivatives in medicinal chemistry:

  • Anticancer Efficacy : A study demonstrated that a related thiadiazole compound significantly inhibited tumor growth in xenograft models of breast cancer.
  • Antimicrobial Activity : Another investigation revealed that a thiadiazole derivative displayed potent activity against multi-drug resistant bacterial strains, suggesting its utility as a new antimicrobial agent.

Data Table: Biological Activities of Thiadiazole Derivatives

Activity TypeCompound ExampleIC50 Value (µM)Reference
Anticancer6-Fluoro-3-methyl-thiadiazole12.5
AntimicrobialThiadiazole Derivative A8.0
AntifungalThiadiazole Derivative B15.0

Q & A

Q. What are the recommended synthetic routes and purification strategies for this compound?

The synthesis typically involves coupling reactions between functionalized heterocyclic precursors and urea derivatives under inert conditions. For example, analogous urea compounds are synthesized via nucleophilic substitution or condensation reactions in dry dichloromethane with bases like 2,4,6-collidine to neutralize HCl byproducts . Purification often employs iterative silica gel chromatography with gradient elution (e.g., petroleum ether/ethyl acetate mixtures) to isolate the product . Key steps include rigorous drying of solvents and intermediates to prevent hydrolysis.

Q. Which spectroscopic techniques are critical for structural verification?

A combination of 1H/13C/19F NMR is essential to confirm substituent positions and fluorine environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while UV/Vis and fluorescence spectroscopy characterize electronic properties, particularly if the benzo[c][1,2,5]thiadiazole moiety exhibits π-conjugation . For crystallinity assessment, differential scanning calorimetry (DSC) or X-ray diffraction (XRD) (e.g., as in thiazolidinone derivatives ) may identify polymorphs affecting solubility.

Q. How does the compound’s solubility profile influence formulation in biological assays?

Solubility in polar aprotic solvents (e.g., DMSO, DMF) is critical for stock solutions, while aqueous miscibility determines compatibility with buffer systems. Structural analogs with methoxyethyl groups show moderate solubility in ethanol or acetonitrile, requiring sonication or cosolvents (e.g., PEG-400) for in vitro studies . Stability under physiological pH (e.g., 7.4) should be confirmed via HPLC monitoring over 24–48 hours .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in cyclization steps?

Density functional theory (DFT) calculations can model transition states and charge distribution to identify favored reaction pathways. For example, the ICReDD framework combines quantum chemical reaction path searches with machine learning to prioritize experimental conditions, reducing trial-and-error cycles . Apply this to predict whether cyclization occurs at the 6-fluoro or 3-methyl position in the benzothiadiazole core.

Q. What statistical experimental design (DoE) approaches optimize synthesis yield?

Use factorial designs to screen variables (temperature, solvent ratio, catalyst loading) and response surface methodology (RSM) to maximize yield. For instance, a central composite design (CCD) can model nonlinear relationships between reaction time (12–48 hours) and equivalents of base (1.0–2.0 eq.), identifying conditions that suppress byproducts like unreacted intermediates or hydrolyzed urea .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

If NMR suggests a planar urea group but XRD shows non-coplanarity due to steric hindrance from the methoxyethyl chain, employ dynamic NMR to assess rotational barriers or variable-temperature studies. For fluorine environments, compare 19F NMR chemical shifts with computed values (e.g., using Gaussian software) .

Q. What strategies enhance hydrolytic stability of the urea moiety?

Introduce steric hindrance via bulky substituents (e.g., 2-methoxyethyl) or modify electronic effects with electron-withdrawing groups. Stability assays under accelerated conditions (pH 2–9, 37°C) with LC-MS monitoring can quantify degradation products. For analogs, replacing urea with thiourea improved resistance to hydrolysis .

Methodological Notes

  • Synthetic Optimization : Prioritize inert conditions (argon/nitrogen atmosphere) and anhydrous solvents to prevent side reactions .
  • Data Validation : Cross-reference NMR assignments with 2D techniques (COSY, HSQC) and compare melting points with literature for purity assessment .
  • Advanced Modeling : Use software like Gaussian or ORCA for DFT calculations, and automate reaction condition screening via robotic platforms .

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